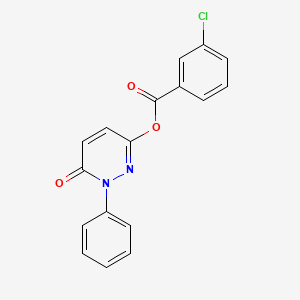

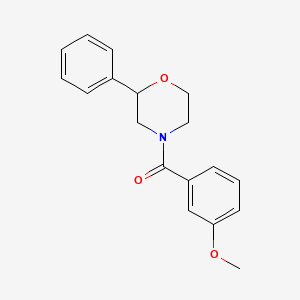

(3-Methoxyphenyl)(2-phenylmorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

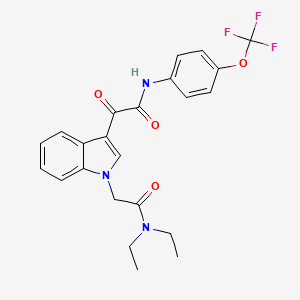

The synthesis of compounds similar to "(3-Methoxyphenyl)(2-phenylmorpholino)methanone" often involves multi-step chemical reactions including acylation, Grignard reactions, and specific functional group transformations. For example, Jones et al. (1979) described the synthesis of a complex compound through acylation and a Grignard reaction, highlighting the intricate steps involved in producing such molecules (Jones et al., 1979).

Molecular Structure Analysis

The molecular structure of compounds in this category is frequently determined using techniques like X-ray crystallography. For instance, Xin-mou (2009) reported on the synthesis and crystal structure determination of a related compound, providing insights into its molecular configuration and the spatial arrangement of its atoms (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including polymerization inhibition and apoptosis induction in cancer cells, as evidenced by the work of Magalhães et al. (2013) on a structurally related compound. This research showed how these molecules could bind to specific sites on tubulin, affecting cell cycle arrest and inducing apoptosis in tumor cells (Magalhães et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific data on "(3-Methoxyphenyl)(2-phenylmorpholino)methanone" would require detailed experimental analysis.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, are essential for applications in drug development and materials science. For instance, Chaudhari (2012) discussed the antimicrobial activity of a compound with a similar methanone structure, indicating the potential biological relevance of these molecules (Chaudhari, 2012).

Wissenschaftliche Forschungsanwendungen

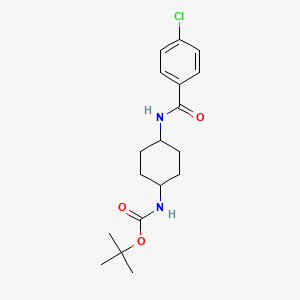

Anti-Cancer Properties

One study examines a compound in the phenstatin family, highlighting its mechanisms in inducing cytotoxicity in tumor cell lines. It demonstrates significant cytotoxicity across different tumor cell lines, with mechanisms including cell cycle arrest in the G2/M phase, induction of apoptosis, and inhibition of tubulin polymerization. This suggests potential therapeutic applications in cancer treatment due to its promising anticancer activities (H. I. F. Magalhães et al., 2013).

Synthesis and Antioxidant Properties

Another research focus is on the synthesis of derivatives and their antioxidant activities. A study synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, exploring their in vitro antioxidant capabilities. These compounds showed promising antioxidant power, with significant radical scavenging activities, suggesting potential for use due to their antioxidant properties (Yasin Çetinkaya et al., 2012).

Antimitotic and Vascular Disrupting Agents

Research on 2-Hydroxy-3,4,5-trimethoxybenzophenones highlights their antiproliferative activity against cancer cells and their potential as vascular-disrupting agents. These compounds, particularly those exhibiting significant activity in tubulin affinity assays, demonstrate potential as both antimitotic and vascular disrupting agents, suggesting a valuable approach for cancer therapy (Chih-Yi Chang et al., 2014).

Zukünftige Richtungen

: Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. Link : Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Nagao, M. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175–194. Link

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-16-9-5-8-15(12-16)18(20)19-10-11-22-17(13-19)14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWXTKGMKJOBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)(2-phenylmorpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)